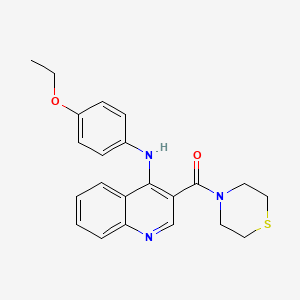

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Description

The compound “(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” (hereafter referred to by its systematic name) is a quinoline-based derivative featuring a thiomorpholine ring and a 4-ethoxyphenylamino substituent. Its molecular formula is C₂₂H₂₂FN₃O₂S (monoisotopic mass: 411.142 g/mol), with a ChemSpider ID of 27316291 . The ethoxy group at the 4-position of the aniline moiety and the thiomorpholine carbonyl group at the 3-position of the quinoline core define its structural uniqueness.

Properties

IUPAC Name |

[4-(4-ethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-2-27-17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-28-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYABPAHLBIRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxyaniline with 3-chloroquinoline under basic conditions to form the intermediate 4-((4-ethoxyphenyl)amino)quinoline. This intermediate is then reacted with thiomorpholine and a suitable carbonyl source, such as formaldehyde, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone has been studied for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the quinoline core and the aryl/heterocyclic moieties. Key comparisons include:

Research Findings

- Compound 4k : Demonstrated moderate activity in preliminary kinase inhibition assays, attributed to its chloro and methoxyphenyl groups .

- Compound 3ac : Exhibited fluorescence properties in solvents, suggesting applications in bioimaging .

Critical Analysis of Structural Variations

Biological Activity

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound characterized by its unique structure, which combines a quinoline core with a 4-ethoxyphenyl substituent and a thiomorpholine moiety. This structural configuration suggests potential biological activities, particularly in medicinal chemistry, where derivatives of quinoline are known for their diverse pharmacological properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. The thiomorpholine group may enhance the compound's ability to penetrate biological membranes and interact with intracellular targets, leading to modulation of various biochemical pathways.

Biological Activities

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoline compounds have been shown to possess significant antibacterial and antifungal properties.

- Anticancer Properties : Some studies suggest that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Anticancer Activity

A study investigated the anticancer effects of various quinoline derivatives, including those similar to this compound. Results indicated that compounds with similar structural features demonstrated IC50 values ranging from 0.5 to 10 µM against several cancer cell lines, indicating potent activity against breast and lung cancer cells .

Antimicrobial Studies

Another research effort focused on the antimicrobial efficacy of quinoline derivatives. The study found that compounds with a thiomorpholine group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes was also assessed. For instance, it was found to inhibit protein tyrosine phosphatase (PTP1B), which is implicated in insulin signaling pathways. The inhibition was characterized by an IC50 value of approximately 2 µM, indicating potential for therapeutic applications in diabetes management .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| (4-Ethoxyphenyl)quinolin-3-yl(thiomorpholino)methanone | Structure | 2.0 | PTP1B inhibitor |

| (4-Chlorophenyl)quinolin-3-yl(thiomorpholino)methanone | Structure | 1.5 | Anticancer |

| (5-Dimethoxyphenyl)quinolin-3-yl(thiomorpholino)methanone | Structure | 3.0 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.